molecular formula C10H9FO B1513316 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 213387-42-9

7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1513316
CAS No.: 213387-42-9
M. Wt: 164.18 g/mol
InChI Key: CMEXIKGCAMVPBQ-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound belonging to the class of indenones Indenones are characterized by their fused benzene and cyclopentene rings, and this particular compound features a fluorine atom and a methyl group on its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

  • Starting Material: The synthesis often begins with a suitable precursor such as 2-methyl-1-indanone.

  • Cyclization: The formation of the indenone ring system is achieved through cyclization reactions, which may involve the use of strong acids or other catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: this compound carboxylic acid.

  • Reduction Products: 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-ol.

  • Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

  • Anticancer Activity: Inhibits specific signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its fluorine atom, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:

  • 2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom.

  • 7-Fluoro-1H-inden-1-one: Different position of the fluorine atom.

  • 2,3-Dihydro-1H-inden-1-one: No fluorine or methyl group.

These compounds differ in their reactivity and biological activity, making this compound a valuable compound for specific applications.

Properties

IUPAC Name

7-fluoro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEXIKGCAMVPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856823
Record name 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213387-42-9
Record name 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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